N-(isochroman-3-ylmethyl)-2-phenoxyacetamide

NOTUM inhibition Fragment-based drug discovery Wnt signaling

N-(isochroman-3-ylmethyl)-2-phenoxyacetamide (CAS 2034474-82-1, molecular formula C18H19NO3, molecular weight 297.3 g/mol) is a synthetic small molecule that fuses an isochroman bicyclic ring system with a phenoxyacetamide side chain via a methylene-amide linkage. The isochroman scaffold is a privileged heterocyclic core recognized in drug discovery for producing diverse therapeutic activities including CNS, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects.

Molecular Formula C18H19NO3
Molecular Weight 297.354
CAS No. 2034474-82-1
Cat. No. B2577438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-2-phenoxyacetamide
CAS2034474-82-1
Molecular FormulaC18H19NO3
Molecular Weight297.354
Structural Identifiers
SMILESC1C(OCC2=CC=CC=C21)CNC(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H19NO3/c20-18(13-22-16-8-2-1-3-9-16)19-11-17-10-14-6-4-5-7-15(14)12-21-17/h1-9,17H,10-13H2,(H,19,20)
InChIKeySJIWDZJKVSULMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(isochroman-3-ylmethyl)-2-phenoxyacetamide (CAS 2034474-82-1): A Dual-Pharmacophore Building Block Combining Isochroman and Phenoxyacetamide Motifs


N-(isochroman-3-ylmethyl)-2-phenoxyacetamide (CAS 2034474-82-1, molecular formula C18H19NO3, molecular weight 297.3 g/mol) is a synthetic small molecule that fuses an isochroman bicyclic ring system with a phenoxyacetamide side chain via a methylene-amide linkage . The isochroman scaffold is a privileged heterocyclic core recognized in drug discovery for producing diverse therapeutic activities including CNS, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects [1]. The phenoxyacetamide fragment has been crystallographically validated as an inhibitor of the Wnt-depalmitoleating enzyme NOTUM, with the core 2-phenoxyacetamide fragment exhibiting an IC50 of 33 μM [2]. This compound serves as a versatile intermediate for medicinal chemistry campaigns targeting NOTUM, acetyl-CoA carboxylase, or other enzyme classes where isochroman-containing ligands have shown activity.

Why N-(isochroman-3-ylmethyl)-2-phenoxyacetamide Cannot Be Simply Interchanged with Other Isochroman-Acetamide Analogs


Substituting N-(isochroman-3-ylmethyl)-2-phenoxyacetamide with closely related isochroman-acetamide derivatives such as the benzyloxy, 2-fluorophenoxy, or 3,4-dimethoxyphenyl analogs carries quantifiable risks in target engagement and physicochemical property shifts. The phenoxy oxygen directly attached to the phenyl ring creates a distinct electronic environment (through resonance) and a specific hydrogen-bond acceptor geometry that differs fundamentally from the methylene-bridged benzyloxy analog . This difference is not cosmetic: in the NOTUM inhibitor series, the 2-phenoxyacetamide core fragment showed a measured IC50 of 33 μM, whereas structurally divergent substituents at this position produced wide variations in potency, with optimized NOTUM inhibitors achieving nanomolar activity solely through modifications that preserved the phenoxyacetamide pharmacophore [1]. Furthermore, the isochroman ring imposes conformational rigidity that distinguishes this compound from simple N-benzyl or N-alkyl phenoxyacetamides, altering both the angle of presentation of the terminal phenyl ring and the overall molecular shape (LogP, polar surface area) relative to open-chain analogs [2].

N-(isochroman-3-ylmethyl)-2-phenoxyacetamide: Quantitatively Verified Differentiation Against Structural Analogs


Phenoxy vs. Benzyloxy Substitution: Distinct Hydrogen-Bond Acceptor Geometry Confirmed by Crystallographic Fragment Screening

The 2-phenoxyacetamide core of the target compound has been directly co-crystallized with the NOTUM enzyme, confirming that the phenoxy oxygen serves as a specific hydrogen-bond acceptor within the palmitoleate-binding pocket [1]. The core fragment 2-phenoxyacetamide exhibited an IC50 of 33 μM against NOTUM. In contrast, the benzyloxy analog—2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide (CAS 2034581-81-0)—replaces the phenoxy oxygen with a methylene group, eliminating this critical hydrogen-bond acceptor and rotating the phenyl ring out of the plane. No crystallographic evidence supports equivalent binding for the benzyloxy variant within this pocket.

NOTUM inhibition Fragment-based drug discovery Wnt signaling

Isochroman Scaffold Contributes Measurable Central Nervous System Multi-Target Activity, Lacking in Simple Phenoxyacetamides

The isochroman bicyclic ring system in the target compound is a recognized privileged scaffold in CNS drug discovery. Literature surveys document that isochroman-containing compounds exhibit quantifiable activity across serotonergic (5-HT1D agonists), dopaminergic (D4 antagonists), and adrenergic systems [1][2]. Specifically, isochroman-6-carboxamides have been characterized as highly selective 5-HT1D agonists with Ki values in the nanomolar range, while 1-(alkylamino)isochromans demonstrated hypotensive activity through central mechanisms [1]. In contrast, simple 2-phenoxyacetamide (CAS 621-88-5, MW 151.16) lacks this isochroman scaffold entirely and has not been reported to engage CNS targets with comparable affinity.

CNS drug discovery isochroman pharmacology multi-target ligand design

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area Compared to 2-(2-Fluorophenoxy) Analog

The target compound N-(isochroman-3-ylmethyl)-2-phenoxyacetamide (MW 297.3, formula C18H19NO3) presents a structurally defined lipophilic-hydrophilic balance driven by its unsubstituted phenoxy ring and isochroman core. The 2-fluorophenoxy analog—2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide—introduces a fluorine atom ortho to the phenoxy oxygen, which alters the electron density on the ether oxygen (reducing hydrogen-bond acceptor strength via inductive effect) and increases molecular weight by 18 Da (to ~315.3) while also modifying LogP . Fluorine substitution at the 2-position of the phenoxy ring is well-documented to reduce metabolic oxidation of the adjacent phenyl ring, but simultaneously alters the optimal dihedral angle between the phenyl and the acetamide carbonyl, potentially affecting target binding geometry [1].

Physicochemical properties Drug-likeness Lead optimization

Synthetic Accessibility and Amine Intermediate Availability: Differentiation from Dimethoxyphenyl and Benzimidazole Analogs

The synthesis of N-(isochroman-3-ylmethyl)-2-phenoxyacetamide proceeds via a single-step amide coupling between commercially available phenoxyacetic acid (or its acid chloride) and 3-(aminomethyl)isochroman (available as the hydrochloride salt, CAS 2413376-14-2, MW 199.68) . This straightforward synthetic route contrasts with more complex analogs: 2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide requires preparation of the 3,4-dimethoxyphenylacetic acid precursor, and 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide (CAS 2034526-60-6) requires an additional heterocycle construction step . The commercially verified availability of the key amine intermediate reduces synthesis complexity by one step compared to analogs requiring de novo amine preparation.

Synthetic tractability Building block availability Parallel synthesis

N-(isochroman-3-ylmethyl)-2-phenoxyacetamide: Research and Industrial Applications Where Quantitative Differentiation Drives Selection


NOTUM Inhibitor Lead Optimization: Fragment Growing from the 2-Phenoxyacetamide Core

The target compound serves as a direct fragment-grown analog of the crystallographically validated NOTUM inhibitor core (2-phenoxyacetamide IC50 = 33 μM). The appended isochroman-3-ylmethyl group occupies additional space within the palmitoleate-binding pocket, offering potential for enhanced potency. Medicinal chemists can use this compound as a starting point for SAR expansion, varying the isochroman substitution while maintaining the essential phenoxyacetamide pharmacophore validated by X-ray co-crystal structures (PDB 6R8P, 6R8R) [1]. This application is not accessible using benzyloxy or dimethoxyphenyl analogs, which lack the phenoxy oxygen hydrogen-bond acceptor required for NOTUM binding.

CNS Multi-Target Probe Design Leveraging Isochroman Privileged Scaffold Activity

The isochroman moiety in the target compound has documented nanomolar-range activity at serotonin 5-HT1D receptors and dopamine D4 receptors across multiple independent studies [2]. Researchers developing multi-target CNS probes can exploit this scaffold's intrinsic polypharmacology while using the phenoxyacetamide side chain to modulate target selectivity, solubility, or metabolic stability. This dual-pharmacophore architecture is absent in simple phenoxyacetamides or non-isochroman acetamides, making the target compound uniquely suited for serotonergic/dopaminergic polypharmacology campaigns.

Acetyl-CoA Carboxylase (ACC) Inhibitor Development: Isochroman as a Conformational Anchor

Isochroman-containing compounds have been explored as ACC1/ACC2 inhibitors, with related chemotypes achieving IC50 values as low as 7 nM against rat ACC1 and 8 nM against human ACC2 in biochemical assays [3]. While direct ACC inhibition data for the target compound is not yet published, the isochroman scaffold provides a conformational anchor that restricts the rotational freedom of the acetamide side chain, potentially pre-organizing the molecule for ACC binding site complementarity. This structural pre-organization distinguishes it from flexible-chain phenoxyacetamides lacking the bicyclic isochroman constraint.

Chemical Biology Tool Compound for Wnt Signaling Pathway Modulation

Given the phenoxyacetamide core's validated NOTUM inhibitory activity (IC50 33 μM), the target compound can be deployed as a chemical probe to investigate the role of NOTUM-mediated Wnt depalmitoleoylation in cellular models. The isochroman substitution increases molecular complexity and Lipinski compliance compared to the minimal fragment, potentially improving cell permeability and enabling cellular Wnt reporter assays. This positions the compound as a bridge between fragment hits and lead-like molecules in academic NOTUM/Wnt signaling research programs [1].

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.